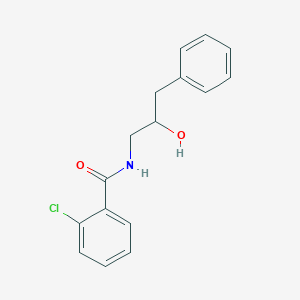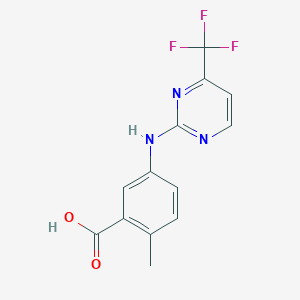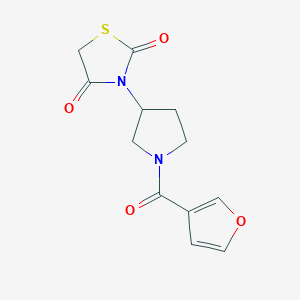
3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furosemide is a potent loop diuretic, which means it acts on the loop of Henle in the kidney to inhibit the reabsorption of sodium and chloride ions. This leads to increased urine output and decreased fluid retention. Furosemide is used to treat conditions such as congestive heart failure, liver cirrhosis, and kidney disease. It is also used to treat hypertension and hypercalcemia.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization : A novel compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP), was synthesized through the chemical transformation of related furan and thiazolidinedione compounds. The structure was confirmed via elemental analysis and spectral data, including FT-IR spectroscopy and NMR chemical shifts. The study employed density functional theory (DFT) and time-dependent DFT (TD-DFT) to analyze the vibrational frequencies, molecular electrostatic potential, and nonlinear optical properties, providing insights into the compound's structure-activity relationship and potential applications in materials science and pharmacology (Halim & Ibrahim, 2021).
Antimicrobial and Antiproliferative Properties
Antimicrobial and Anticancer Potential : A study designed and analyzed a library of compounds, including 3-(furan-2-carbonyl)-5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives, for their antimicrobial and anticancer capabilities through molecular docking studies. The results highlighted certain analogues with promising docking scores against key protein targets, suggesting potential as lead structures for developing new antimicrobial and anticancer agents. ADME (absorption, distribution, metabolism, and excretion) results indicated these analogues adhere to Pfizer’s rule of five, implying good pharmacokinetic properties (Kumar et al., 2022).
Hypoglycemic Activity
Design and Hypoglycemic Evaluation : Compounds with the thiazolidine-2,4-dione backbone, modified with furan moieties, were synthesized and assessed for hypoglycemic activity. The study demonstrated significant in-vivo hypoglycemic effects for certain derivatives, particularly those with electron-donating groups. Molecular docking analysis further supported these findings by showing high binding affinities to the PPARγ receptor, indicating potential utility in treating conditions like diabetes (Srikanth Kumar et al., 2021).
Eigenschaften
IUPAC Name |
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTRZUPKIKVBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)
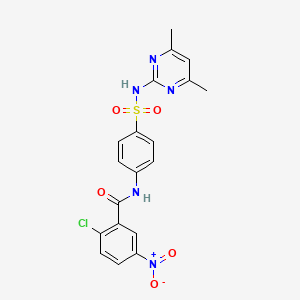
![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)

![2-[4-Cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2730669.png)
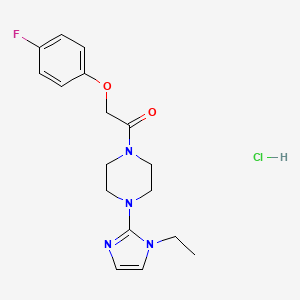
![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B2730672.png)
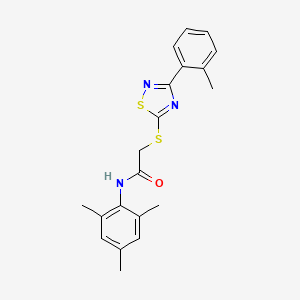
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2730675.png)

![1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730678.png)
